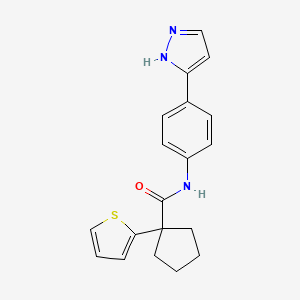

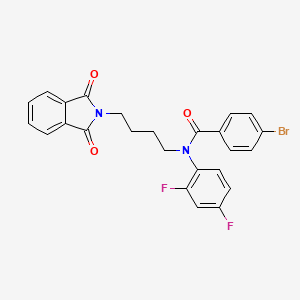

![molecular formula C27H22FN3O2 B2719352 3-(3,4-dimethylphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 866349-50-0](/img/structure/B2719352.png)

3-(3,4-dimethylphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3,4-dimethylphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline , commonly referred to as EMB-FUBINACA , belongs to the class of synthetic cannabinoids. These compounds mimic the effects of natural cannabinoids (such as THC) and interact with the endocannabinoid system in the brain. EMB-FUBINACA has been encountered in various synthetic cannabinoid products and is often laced on plant material, marketed as herbal incense products .

Molecular Structure Analysis

科学的研究の応用

Cytotoxic Activity

Carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally related to pyrazoloquinolines, have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. Some compounds exhibited potent cytotoxic effects, with IC(50) values less than 10 nM, indicating their potential as anticancer agents (Deady et al., 2003).

Molecular Logic Gates

Amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline have been studied for their photophysical properties, demonstrating applications in the development of molecular logic gates. These compounds exhibit pH-dependent fluorescence that can function as multilevel or binary logic gates, showing potential for use in molecular electronics and sensing technologies (Uchacz et al., 2016).

Antimycobacterial Activity

Novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole have been synthesized and shown to possess significant antimycobacterial activity against Mycobacterium tuberculosis. This highlights the potential of these compounds in the development of new antitubercular agents (Kantevari et al., 2011).

Fluorescence Quenching by Protonation

The reversible quenching of fluorescence from pyrazolo[3,4-b]quinoline derivatives by protonation has been explored. These findings are relevant for the development of fluorescent materials and sensors, especially those sensitive to changes in pH (Mu et al., 2010).

作用機序

Target of Action

The primary target of the compound 3-(3,4-dimethylphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is the Proteinase-Activated Receptor 4 (PAR4) . PAR4 is a G protein-coupled receptor that plays a crucial role in thrombosis and hemostasis .

Mode of Action

The compound acts as an antagonist to the PAR4 receptor . It binds to the receptor, blocking its activation and subsequent signaling pathways . This results in a decrease in platelet aggregation, a key process in blood clot formation .

Biochemical Pathways

Upon binding to the PAR4 receptor, the compound inhibits the activation of downstream signaling pathways involved in platelet aggregation . This includes the inhibition of intracellular calcium release and thromboxane A2 production, both of which are crucial for platelet aggregation .

Pharmacokinetics

The compound exhibits good metabolic stability in human liver microsomes . It also displays favorable pharmacokinetic properties when administered orally, with a half-life of 7.32 hours and a bioavailability of 45.11% in mice .

Result of Action

The antagonistic action of the compound on the PAR4 receptor results in effective antiplatelet activity . This is evidenced by its potent in vitro antiplatelet activity, with IC50 values of 26.13 nM and 14.26 nM . Furthermore, it shows a low tendency for bleeding, making it a safer therapeutic option for arterial thrombosis .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biological molecules can influence the action, efficacy, and stability of the compound.

生化学分析

Biochemical Properties

Compounds with similar structures have been found to exhibit potent in vitro antiplatelet activity . This suggests that the compound may interact with enzymes, proteins, and other biomolecules involved in platelet aggregation .

Cellular Effects

Given its potential antiplatelet activity, it may influence cell function by impacting cell signaling pathways related to platelet aggregation .

Molecular Mechanism

Based on its structural similarity to known antiplatelet agents, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

14-(3,4-dimethylphenyl)-17-[(4-fluorophenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22FN3O2/c1-16-3-6-19(11-17(16)2)26-22-15-31(14-18-4-7-20(28)8-5-18)23-13-25-24(32-9-10-33-25)12-21(23)27(22)30-29-26/h3-8,11-13,15H,9-10,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLJIAUKTVYOGSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC=C(C=C6)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dichlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2719271.png)

![5-Bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B2719278.png)

![Benzo[d][1,2,3]thiadiazol-6-amine hydrochloride](/img/structure/B2719282.png)

![4-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol](/img/structure/B2719284.png)

![[(3R,4R)-3,4-Dimethoxypiperidin-4-yl]methanol;hydrochloride](/img/structure/B2719287.png)

![2-chloro-6-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2719289.png)

![12-Chloro-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2719290.png)

![(2-Hydroxyquinolin-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2719291.png)